molecular formula C22H21N3O3 B11180938 2-phenoxy-N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide

2-phenoxy-N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide

Cat. No.: B11180938
M. Wt: 375.4 g/mol
InChI Key: MKSCYIMTVLWQBU-UHFFFAOYSA-N
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Description

2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide typically involves the reaction of 4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene with phenoxyacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with a phenoxyacetohydrazide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]-2-phenoxyacetamide

InChI

InChI=1S/C22H21N3O3/c1-14-12-22(2,3)25-20-16(14)10-7-11-17(20)19(21(25)27)24-23-18(26)13-28-15-8-5-4-6-9-15/h4-12,27H,13H2,1-3H3

InChI Key

MKSCYIMTVLWQBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC(=O)COC4=CC=CC=C4)(C)C

Origin of Product

United States

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